dodecanoyl-AMP(1-)
Description
Dodecanoyl-AMP(1−) is a fatty acyl-adenylate compound critical in lipid biosynthesis pathways, particularly in mycobacterial systems. Its molecular formula is C₂₂H₃₆N₅O₈P⁻, and its structure comprises a dodecanoic acid (12-carbon chain) linked via a phosphoanhydride bond to the 5'-phosphate of adenosine monophosphate (AMP) (Figure 1) . This molecule serves as an activated intermediate in enzymatic reactions, such as those catalyzed by adenylate-forming enzymes (e.g., FadD32 and FadD10 in Mycobacterium tuberculosis), where it transfers the dodecanoyl moiety to acceptor molecules like polyketide synthases or carrier proteins .
Synthesis: Dodecanoyl-AMP(1−) is synthesized via a two-step process: (1) activation of dodecanoic acid with dicyclohexylcarbodiimide (DCC) to form dodecanoic anhydride, followed by (2) reaction with AMP under anhydrous conditions .
Properties
Molecular Formula |
C22H35N5O8P- |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dodecanoyl phosphate |
InChI |
InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/p-1/t15-,18-,19-,22-/m1/s1 |
InChI Key |
IKBWVSPLSBIYSK-CIVUBGFFSA-M |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- The AMP moiety adopts a ribose ring conformation with anti-parallel hydrogen bonding between the adenine base and ribose.
- The dodecanoyl chain extends into a hydrophobic tunnel in enzyme-binding pockets, with the C12 tail positioned to interact with residues like Gly487 or Trp381 in specific adenylate-forming enzymes .
Structural and Functional Properties
Acyl-adenylates vary in fatty acid chain length and biological roles. Key comparisons include:
Key Observations :
- Chain Length Specificity : Enzymes like FadD32 and FadD10 accommodate C12–C18 chains due to conserved glycine residues (e.g., Gly487) in their substrate-binding pockets. In contrast, SACSs (short-chain acyl-CoA synthetases) with bulky residues (e.g., Trp487) restrict substrates to C6–C10 chains .
- Hydrophobic Interactions: Dodecanoyl-AMP(1−) binds to hydrophobic tunnels in mycobacterial enzymes (5–7 Å diameter), while human homologs feature larger channels (e.g., 10–12 Å), enabling longer-chain substrates .
Enzyme-Substrate Interactions
Residue-Specific Adaptations :
Conformational Dynamics :
- FadD32 undergoes large structural shifts (e.g., P-loop movement by 5–7 Å) upon ATP/dodecanoyl-AMP binding .
- FadD10 uniquely retains an "open" conformation even when bound to dodecanoyl-AMP, enabling acyl transfer to polyketide synthases instead of CoA .
Physical and Chemical Properties
| Property | Dodecanoyl-AMP(1−) | Hexanoyl-AMP(1−) | Palmitoyl-CoA |
|---|---|---|---|
| Molecular Weight | 529.23 g/mol | 409.34 g/mol | 853.84 g/mol |
| Predicted CCS (Ų) | 220.1 ([M-H]⁻) | ~180 (estimated) | 250–270 (measured) |
| Solubility | Low in aqueous | Moderate | High (CoA moiety) |
Collision Cross-Section (CCS): Dodecanoyl-AMP(1−) exhibits a CCS of 220.1 Ų for the [M-H]⁻ adduct, distinct from shorter-chain analogs due to its extended hydrophobic tail .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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